molecular formula C14H20F3N3O B10916356 1-(azepan-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

1-(azepan-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10916356
M. Wt: 303.32 g/mol
InChI Key: LHIZERAWEFKFHY-UHFFFAOYSA-N
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Description

1-(1-Azepanyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-propanone is a compound that features a trifluoromethyl group, a pyrazole ring, and an azepane ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-Azepanyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-propanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Azepanyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1-azepanyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrazole ring may interact with various enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Azepanyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-propanone is unique due to the combination of the trifluoromethyl group, pyrazole ring, and azepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C14H20F3N3O

Molecular Weight

303.32 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C14H20F3N3O/c1-10-9-12(14(15,16)17)18-20(10)11(2)13(21)19-7-5-3-4-6-8-19/h9,11H,3-8H2,1-2H3

InChI Key

LHIZERAWEFKFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N2CCCCCC2)C(F)(F)F

Origin of Product

United States

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